4-[(3-{2-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including a thiazole ring, a sulfonyl group, and a morpholine ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the morpholine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Morpholine Ring: The final step includes the reaction of the intermediate compound with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpiperidine
- **4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpyrrolidine
Uniqueness
The uniqueness of 4-[(3-{(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N4O5S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H28N4O5S2/c1-16-13-28(14-17(2)33-16)35(29,30)21-7-5-6-18(10-21)22-15-34-24(26-22)27-25-12-19-8-9-20(31-3)11-23(19)32-4/h5-12,15-17H,13-14H2,1-4H3,(H,26,27)/b25-12- |
InChI Key |
FZPABYGFSJFUKV-ROTLSHHCSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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